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Carbolong 2

Cat. No.: B12113928
M. Wt: 146.19 g/mol
InChI Key: FNCOPKCVRIJCTM-UHFFFAOYSA-N
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Description

Carbolong 2, with the molecular formula C10H10O and CAS number 64749-65-1, is a chemical reagent specifically designed for advanced organometallic and materials chemistry research . It serves as a key precursor in the synthesis of carbolong complexes, a distinct category of metallaaromatic compounds where a transition metal is integrated into an aromatic framework via a long carbon chain . These complexes are noted for their exceptional stability to air, moisture, and heat, making them highly valuable for research and development . The primary research value of this compound lies in its high activity and selectivity, stemming from its structure that contains both propargyl alcohol and dialkynyl reactivity units . This enables researchers to efficiently construct a variety of metal heteroaromatic rings, including stable 7C to 12C carbolong complexes, through one-pot reactions . The resulting metallaaromatics exhibit unique properties such as broad absorption extending to the near-infrared (NIR) region and significant photothermal effects . Consequently, carbolong complexes derived from this reagent show promising potential in emerging applications including organic and perovskite solar cells as electron-transporting layers, as core components in NIR-responsive smart materials (e.g., self-healing polymers and shape-memory materials), and in biomedicine for photoacoustic imaging and photothermal therapy due to their low cytotoxicity and good biocompatibility . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B12113928 Carbolong 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

deca-1,4,9-triyn-3-ol

InChI

InChI=1S/C10H10O/c1-3-5-6-7-8-9-10(11)4-2/h1-2,10-11H,5-7H2

InChI Key

FNCOPKCVRIJCTM-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC#CC(C#C)O

Origin of Product

United States

Synthetic Methodologies for Carbolong Complexes

Strategic Approaches to Carbolong Complex Synthesis

The construction of carbolong complexes relies on two primary strategies: the direct, one-pot chelation of multiyne chains with transition metals and the more controlled, stepwise elongation of an existing carbolong framework.

A notable example involves the reaction of a multiyne, a nucleophile, and a rhodium or iridium precursor like RhCl(CO)(PPh₃)₂/AgBF₄ or [Ir(CH₃CN)(CO)(PPh₃)₂]BF₄ to generate β-functionalized rhoda- and irida-carbolong complexes. researchgate.net The functional groups on the resulting complex can be varied by changing the nucleophile used in the reaction. This method has also been successfully applied in an aromaticity-driven assembly, where multiyne-allene compounds react with OsCl₂(PPh₃)₃ at room temperature to form 8-Carbon (8C) carbolong complexes. acs.orgxmu.edu.cn

Table 1: Examples of One-Pot Syntheses of Carbolong Complexes

Metal Precursor Carbon Chain Source Resulting Carbolong Complex Type Reference
OsCl₂(PPh₃)₃ Multiyne-allene compounds 8C Carbolong Complex (Tetradentate chelate) acs.orgxmu.edu.cn
RhCl(CO)(PPh₃)₂/AgBF₄ Multiyne + Nucleophile β-functionalized Rhoda-carbolong researchgate.net

Stepwise synthesis offers a more controlled approach to building complex carbolong frameworks. This method involves the sequential addition of carbon atoms to a pre-existing, stable carbolong complex, allowing for the systematic elongation of the carbon chain. xmu.edu.cn This strategy is particularly useful for accessing higher-order carbolong systems that may not be readily available through one-pot methods.

The process typically starts with a stable, smaller carbolong framework, such as a 7-Carbon (7C) metallapentalyne. This initial complex can then be reacted with various carbon sources, such as alkynes or isocyanides, to insert additional carbon atoms into the framework. acs.orgxmu.edu.cn For instance, an 8C carbolong complex can be converted into a 12C carbolong complex through the addition of two equivalents of alkynes. xmu.edu.cn This stepwise approach provides precise control over the final structure and allows for the isolation and characterization of intermediates, offering deeper insights into reaction mechanisms.

Synthesis of Carbolong Complexes Based on Carbon Chain Length

The versatility of synthetic methodologies has enabled the construction of a diverse family of carbolong complexes, classified by the length of their constituent carbon chain. Frameworks ranging from 7 to 12 carbon atoms have been successfully synthesized and characterized. nih.gov

The first carbolong complex, a 7C framework known as metallapentalyne, was reported in 2013. nih.govxmu.edu.cn These complexes are synthesized through the reaction of a metal-carbyne precursor with an alkyne. For example, the osmium complex [OsCl₂(CCHPh)(PPh₃)₂] reacts with methyl propiolate at room temperature for just five minutes to produce an osmapentalyne in high yield. acs.orgxmu.edu.cn Despite containing a highly strained metal-carbon triple bond within a five-membered ring, these metallapentalynes exhibit remarkable thermal stability. acs.orgnih.gov DFT calculations suggest this stability is enhanced by the inherent aromatic nature of the ruthenapentalyne structure. xmu.edu.cn The 7C framework is a tridentate chelate, where a seven-carbon chain coordinates to the metal center via three metal-carbon bonds. acs.orgnih.govxmu.edu.cn

Table 2: Synthesis of 7C Carbolong Complexes (Metallapentalynes)

Metal Precursor Reagent Product Key Feature Reference
[OsCl₂(CCHPh)(PPh₃)₂] Methyl propiolate Osmapentalyne Tridentate 7C chelate acs.orgxmu.edu.cn

Building upon the 7C systems, 8C carbolong frameworks have been synthesized through several distinct pathways involving the addition of one or three carbon atoms to existing complexes.

7C + 1C Approach: An 8C carbolong complex can be generated in high yield by reacting a 7C metallapentalyne with one equivalent of an isocyanide reagent. xmu.edu.cn Further reaction with additional isocyanide can lead to the formation of the first metallaindene, which is also an 8C carbolong complex. xmu.edu.cnxmu.edu.cn

5C + 3C Approach: It is also possible to construct an 8C framework by introducing a three-carbon unit to a 5C carbolong precursor. xmu.edu.cn For example, reacting an osmium-carbyne complex with allenes, such as allenylboronic acid pinacol ester, results in an 8C metallapentalene derivative that contains a metallacyclopropene unit. acs.orgxmu.edu.cn

One-Pot Synthesis: As mentioned previously, 8C complexes can also be formed directly in a one-pot reaction between multiyne-allene compounds and OsCl₂(PPh₃)₃, yielding tetradentate chelates with four metal-carbon bonds. acs.orgxmu.edu.cn

These 8C frameworks are notable for exhibiting σ-aromaticity in the unsaturated three-membered ring of the metallacyclopropene unit, a phenomenon first observed in these systems. acs.orgnih.govxmu.edu.cn

The synthesis of 9-Carbon (9C) carbolong frameworks is achieved by adding a two-carbon unit to a 7C metallapentalyne, representing a [2+2] cycloaddition reaction. xmu.edu.cn Specifically, treating a metallapentalyne with alkynes like propiolic acid (HC≡CCOOH) or ethyl propiolate (HC≡COEt) affords the 9C carbolong complex. acs.orgxmu.edu.cn

A remarkable feature of the 9C framework is its molecular structure, which contains both a metallapentalene and a metallacyclobutadiene unit. acs.orgxmu.edu.cn In organic chemistry, both pentalene (B1231599) and cyclobutadiene (B73232) are classic examples of unstable, anti-aromatic compounds. acs.org The synthesis of the 9C carbolong complex demonstrates that a single transition metal can be used to simultaneously stabilize these two distinct anti-aromatic frameworks within one fused molecule. acs.orgnih.govxmu.edu.cn This achievement highlights the unique stabilizing effect of the metal center in carbolong chemistry, allowing for the construction of otherwise inaccessible molecular architectures.

Synthetic Pathways to 10-Carbon (10C) Carbolong Frameworks

The construction of 10-carbon (10C) carbolong frameworks has been successfully achieved by expanding upon existing smaller carbon frameworks. xmu.edu.cn A prominent strategy involves adding two carbon atoms to an 8-carbon (8C) framework. acs.org In a key example, the 8C complex 13 was treated with 3-butyn-2-one in the presence of silver tetrafluoroborate (AgBF₄), resulting in the formation of the 10C complex 28 . acs.org This reaction is characterized by the expansion of a three-membered ring (3MR) within the 8C precursor into a five-membered ring (5MR) in the 10C product. acs.org

Further reaction of complex 28 with tert-butyl isocyanide yields another 10C species, complex 29 . xmu.edu.cn Experimental and computational studies have shown that the three fused five-membered rings in complex 28 are aromatic. xmu.edu.cn However, these same rings are nonaromatic in the 10C framework of complex 29 , indicating that the nature of the ligands attached to the central metal atom can modulate the aromaticity of the polycyclic system. xmu.edu.cn A significant structural feature of the 10C framework is that the three fused five-membered rings bridged by the metal are coplanar. nih.gov

Starting ComplexReagentsProduct ComplexKey Transformation
8C Complex 13 3-butyn-2-one, AgBF₄10C Complex 28 Expansion of a 3-membered ring to a 5-membered ring.
10C Complex 28 tert-butyl isocyanide10C Complex 29 Ligand-induced change in aromaticity.

Synthesis of 11-Carbon (11C) Carbolong Frameworks via Cycloaddition Strategies

The synthesis of 11-carbon (11C) frameworks required the development of novel cycloaddition strategies, as more direct methods proved unsuccessful. acs.org Initial attempts to construct an 11C framework by adding two carbon atoms to a 9C framework or by reacting a 7C framework with two molecules of an alkyne did not yield the desired product. acs.org

A breakthrough was achieved with the synthesis of a new 7C osmapentalyne complex, 30 , formed from the reaction of complex 1 with dimethyl acetylenedicarboxylate. acs.org This specific 7C complex exhibits enhanced reactivity, enabling it to undergo a [2 + 2 + 2] cycloaddition reaction with two molecules of an alkyne to generate an 11C framework. acs.org This reaction represents the first instance of a [2 + 2 + 2] cycloaddition of a late transition metal carbyne complex with alkynes, highlighting a significant advancement in the synthetic toolbox for carbolong chemistry. nih.gov

Starting ComplexReactantsReaction TypeResult
7C Osmapentalyne 30 Two molecules of alkyne[2 + 2 + 2] CycloadditionFormation of an 11C carbolong framework.

Attainment of 12-Carbon (12C) Carbolong Frameworks and High Carbon Coordination

The synthesis of 12-carbon (12C) carbolong frameworks represents a significant milestone, achieving the highest carbon coordination number observed for a metal atom in a planar geometry. xmu.edu.cn These frameworks are synthesized by converting an 8C carbolong complex through the addition of two equivalents of alkynes or allenes. xmu.edu.cn

The resulting 12C carbolong complex, such as complex 33 , features a pentadentate chelate where all five coordinating atoms are carbon (CCCCC). xmu.edu.cn In this structure, the 12-carbon chain and the central metal atom are nearly coplanar. acs.org This arrangement is the first example of a pentadentate ligand in which all binding atoms are carbons in the equatorial plane. acs.orgxmu.edu.cn Both experimental data and theoretical calculations confirm the aromaticity of the 12C framework. acs.org

Starting ComplexReagentsProductKey Structural Feature
8C Carbolong ComplexTwo equivalents of alkynes or allenes12C Carbolong Complex (e.g., 33 )Planar pentadentate CCCCC chelate; Highest carbon coordination number in a plane. xmu.edu.cn

Diversification of Metal Centers in Carbolong Complexes

While osmium was the metal center in the foundational discoveries of carbolong chemistry, research has expanded to include other transition metals to explore how the metal's identity influences the structure, stability, and properties of the resulting complexes.

Exploration of Ruthenium-Centered Carbolong Complexes

The exploration of ruthenium as the central metal in carbolong frameworks is a logical extension, given that ruthenium and osmium are in the same group and often form similar complexes. mdpi.com Ruthenium complexes are a major focus in organometallic chemistry and have been studied for their catalytic and biological properties. nih.govnih.gov The synthesis of new ruthenium complexes is an active area of research, with various ligands and coordination environments being explored. mdpi.com The speciation of ruthenium arene complexes has been studied to understand their behavior with biological molecules, which involves ligand exchange and coordination to protein scaffolds. cam.ac.uk While ruthenium analogues to osmium carbolongs are a subject of interest, osmium complexes are generally less active as catalysts than their ruthenium counterparts. mdpi.com

Development of Rhodium-Centered Carbolong Complexes

The development of carbolong chemistry has also spurred interest in incorporating other metals like rhodium. xmu.edu.cn Rhodium is one of the most widely used metals in catalysis, known for its role in a vast range of chemical transformations. mdpi.com Research into rhodium(I) complexes continues to yield new preformed catalysts with high efficiency and selectivity. mdpi.com The coordination of rhodium to various ligands, including boron-based systems, has been shown to result in cooperative processes and intramolecular reactions. nih.gov While the field of rhodium-centered carbolong complexes is still emerging, the extensive knowledge of rhodium's coordination chemistry provides a strong foundation for developing these novel organometallic structures. xmu.edu.cnacs.org

Metal CenterKey Research Findings and Focus
Osmium (Os) Pioneered carbolong chemistry; forms stable complexes with high carbon coordination; synthesis of osmapentalynes and aza-osmapentalenes. nih.govxmu.edu.cn
Ruthenium (Ru) Explored due to similarity with osmium; extensive research in organometallic catalysis and coordination chemistry provides a basis for Ru-carbolong development. xmu.edu.cnmdpi.com
Rhodium (Rh) Investigated for its catalytic potential; development focuses on leveraging rhodium's well-established role in catalysis for new carbolong applications. xmu.edu.cnmdpi.com

Investigations into Iridium-Centered Carbolong Complexes

The exploration of carbolong chemistry has extended to include various transition metals, with iridium being a notable example. Research has led to the development of specific synthetic routes to irida-carbolong complexes. A one-pot strategy has been successfully developed to synthesize a series of β-functionalized irida-carbolong complexes. researchgate.net This method involves the mixture of a multiyne, a nucleophile, and an iridium precursor, [Ir(CH3CN)(CO)(PPh3)2]BF4, providing a convenient route to construct these specialized complexes. researchgate.net The β-substituents in the resulting complexes can be varied, including carbon-, nitrogen-, and oxygen-centered groups, depending on the specific nucleophile used in the reaction. researchgate.net

Further reactivity studies have revealed unique transformations of these iridium complexes. For instance, treating hydroxo derivatives with an excess of 1-alkynes leads to an unprecedented insertion reaction, forming novel five-coordinate iridium(III) compounds. researchgate.net Additionally, the synthesis of a library of cyclometallated iridium (III) complexes often involves the creation of an intermediate iridium primer complex, which facilitates high-yield procedures. chemrxiv.org These synthetic advancements are crucial for expanding the family of carbolong complexes and tuning their electronic and photophysical properties. chemrxiv.orgrsc.org

Table 1: Synthetic Strategies for Iridium-Centered Carbolong Complexes

StrategyPrecursorsResulting Complex TypeKey Features
One-Pot Synthesis Multiyne, Nucleophile, [Ir(CH3CN)(CO)(PPh3)2]BF4β-functionalized irida-carbolongVersatile, allows for various C-, N-, and O-centered functional groups. researchgate.net
Insertion Reaction Hydroxo-irida-carbolong, excess 1-alkynesFive-coordinate iridium(III) compoundsUnprecedented insertion mechanism. researchgate.net

Other Transition Metal Incorporations in Carbolong Research

While osmium was central to the initial discovery and development of carbolong chemistry, research has expanded to incorporate a variety of other transition metals into the carbolong framework. xmu.edu.cnnih.gov The fundamental synthetic approach often involves the reaction of a metal complex with unsaturated organic molecules like alkynes and allenes. xmu.edu.cnacs.org

For example, rhodium has been successfully incorporated, leading to rhoda-carbolong complexes using a one-pot strategy similar to that for iridium complexes, employing RhCl(CO)(PPh3)2/AgBF4 as the metal precursor. researchgate.net The ability to synthesize carbolong complexes with different metals is significant as the metal center plays a crucial role in determining the geometry, stability, and reactivity of the resulting molecule. nih.govoup.com The creation of polycyclic carbometallacycles containing five coplanar metal-carbon σ bonds has been achieved, demonstrating the versatility of using transition metals to stabilize otherwise unstable antiaromatic frameworks like pentalene and cyclobutadiene. nih.govacs.orgxmu.edu.cn This work opens avenues for creating new structures and materials with potentially useful properties. oup.com

Heteroatom Inclusion in Carbolong Frameworks

Synthesis of Nitrogen-Containing Carbolong Complexes (e.g., Diaza-metallapentalenes)

A significant advancement in carbolong chemistry is the incorporation of heteroatoms into the carbon chain, leading to hetero-carbolong complexes. A key example is the synthesis of diaza-osmapentalenes, which represent a new class of metallaaromatics. researchgate.netxmu.edu.cnrsc.org These nitrogen-containing complexes are prepared via a two-step reaction sequence. xmu.edu.cnrsc.org

The first step involves the treatment of an alkyne-coordinated osmium complex with an azo compound. xmu.edu.cnrsc.org This reaction, an alkyne-azo coupling, is a strategic departure from the typical alkyne-alkyne coupling used to form all-carbon carbolongs. xmu.edu.cn Following the coupling, the intermediate product is treated with silver hexafluoroantimonate (AgSbF6) and carbon monoxide (CO) to induce aromatization, yielding the final diaza-metallapentalene. xmu.edu.cnrsc.org The aromaticity of these complexes has been confirmed through crystallographic data, NMR spectroscopy, and theoretical calculations. researchgate.netxmu.edu.cn This synthetic strategy provides a valuable route to access mixed N/C planar chelating systems. researchgate.net

Table 2: Synthesis of Diaza-osmapentalenes

StepReagentsProcessOutcome
1 Alkyne-coordinated osmium complex, Azo compoundAlkyne-azo couplingBicyclic osmium intermediate. xmu.edu.cn
2 AgSbF6, COAromatizationAromatic diaza-osmapentalene complex. xmu.edu.cnrsc.org

Development of Oxygen- and Sulfur-Containing Carbolong Complexes

The inclusion of heteroatoms has also been extended to oxygen and sulfur, further diversifying the carbolong family. The synthesis of oxygen-containing carbolongs has been demonstrated through the reaction of an osmium carbyne complex (specifically, an osmapentalyne) with arene nucleophiles. acs.org This reaction leads to the formation of a new type of β-metallapentalenofuran, an oxygen-containing tricycle where three five-membered rings share a central osmium atom. acs.org Theoretical and experimental studies have revealed that all three five-membered rings around the osmium center in these complexes are aromatic. acs.org

The synthesis of sulfur-containing carbolong frameworks is an emerging area. General methods for creating sulfur-containing metal complexes often involve the reaction of sulfur-containing ligands with metal salts. mdpi.com In the context of polymerization, oxygen-sulfur exchange reactions are known to occur, which could present a potential, though not yet fully demonstrated, pathway for incorporating sulfur into carbolong frameworks by reacting precursors with reagents like carbonyl sulfide (COS). researchgate.netnih.gov

Functionalization Strategies for Carbolong Complexes

Introduction of Olefinic Groups for Polymerization and Click Chemistry

Post-synthetic functionalization of carbolong complexes is critical for their application in materials science. A key strategy involves introducing reactive groups that can undergo further transformations, such as polymerization or click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction, is a powerful method for the post-synthetic modification of organometallic complexes. mdpi.com This approach allows for the selective introduction of functional groups to the periphery of the ligand environment by reacting an alkyne-functionalized complex with an organic azide. mdpi.com

This methodology can be applied to carbolong complexes by first synthesizing a complex that bears an alkyne or azide moiety. This functionalized carbolong can then be coupled with other molecules, polymers, or materials with high efficiency and selectivity. mdpi.comresearchgate.net Furthermore, the inherent reactivity of some carbolong complexes can be harnessed for polymerization. Late transition metal carbyne complexes, including cyclic metal carbynes found in metallapentalynes, show potential for catalyzing alkyne metathesis or polymerization. xmu.edu.cnacs.org The introduction of olefinic groups onto the carbolong structure provides handles for post-polymerization functionalization, a common strategy for modifying polymer backbones with a wide range of chemical moieties. rsc.org

Pre-modification and Post-derivatization Functionalization Approaches

The functionalization of carbolong complexes, a class of organometallic compounds featuring a long carbon chain coordinated to a central metal atom, can be achieved through two primary strategies: pre-modification of the organic precursors before the formation of the carbolong framework and post-derivatization of the assembled carbolong complex. These approaches allow for the introduction of various functional groups, enabling the tuning of the electronic, optical, and catalytic properties of these novel materials.

Pre-modification Functionalization

Pre-modification involves the synthesis of carbolong complexes from organic precursors that already bear the desired functional groups. This approach is advantageous as it allows for a wide variety of functionalities to be incorporated into the carbolong framework, provided the functional groups are stable under the conditions of complex formation.

A key pre-modification strategy involves the use of substituted alkynes and allenes in the synthesis of carbolong frameworks. For instance, the reaction of a metal precursor with functionalized alkynes can lead to the formation of carbolong complexes with tailored properties. Research has demonstrated the synthesis of 9C carbolong frameworks through the treatment of a 7C carbolong precursor with alkynes bearing carboxylic acid or ester functionalities. acs.org

Precursor TypeFunctional GroupResulting Carbolong FrameworkReference
Alkyne-COOH9C framework with metallapentalene and metallacyclobutadiene units acs.org
Alkyne-COOEt9C framework with metallapentalene and metallacyclobutadiene units acs.org
Allenylboronic acid pinacol ester-B(pin)8C framework with a metallacyclopropene unit acs.org

This pre-modification approach has been successfully employed to introduce a range of substituents, thereby influencing the electronic nature and reactivity of the resulting carbolong complex. xmu.edu.cn

Post-derivatization Functionalization

Post-derivatization, or post-synthetic modification, involves the chemical modification of a pre-formed carbolong complex. This strategy is particularly useful for introducing functional groups that may not be compatible with the initial complexation reaction conditions. The reactivity of the carbolong framework itself provides opportunities for a variety of post-derivatization reactions.

One of the notable post-derivatization methods is the expansion of the carbolong framework through cycloaddition reactions. For example, an 8C carbolong complex containing a highly strained three-membered metallacyclopropene unit can react with alkynes to form a more stable 10C carbolong complex with a five-membered metallapentadiene unit. xmu.edu.cn This demonstrates the ability to build upon the existing carbolong structure.

Furthermore, the carbyne carbon within the 7C framework of metallapentalyne exhibits reactivity towards both nucleophiles and electrophiles, allowing for the formation of 16- and 18-electron metallapentalenes. xmu.edu.cn This dual reactivity opens avenues for diverse post-derivatization pathways.

Another example of post-derivatization is the addition of isocyanides to a 7C carbolong complex, which results in the insertion of a carbon atom to form an 8C framework. acs.org

Carbolong FrameworkReagentReaction TypeResulting Framework/ProductReference
8C (with metallacyclopropene)AlkyneCycloaddition/Ring Expansion10C carbolong complex xmu.edu.cn
7C (metallapentalyne)Nucleophiles/ElectrophilesAddition16- or 18-electron metallapentalenes xmu.edu.cn
7CCyclohexyl isocyanideInsertion8C carbolong complex acs.org

These post-derivatization reactions highlight the versatility of the carbolong scaffold for further functionalization, enabling the synthesis of more complex and functionally diverse organometallic structures.

Structural Characterization and Analysis Methodologies for Carbolong Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for identifying functional groups, determining connectivity, and confirming the molecular weight and elemental composition of carbolong complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of carbolong complexes. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra, researchers can identify different types of protons and their environments within the molecule. ¹³C NMR provides information about the carbon skeleton, including the hybridization state and connectivity of carbon atoms. For complex carbolong frameworks, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital. These techniques establish correlations between protons and protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), thereby mapping out the complete connectivity of the carbolong structure. For instance, in the study of osmapentalynes, ¹H NMR spectroscopy was used to determine the ratio of different isomers formed acs.orgxmu.edu.cn. ¹³C NMR spectra have revealed characteristic signals for metal-bound carbons, often appearing at low field, and have been used to assign specific carbon atoms within the conjugated systems xmu.edu.cnxmu.edu.cn.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Carbolong Complex

NucleusChemical Shift (ppm)MultiplicityCoupling (Hz)Assignment (Example)
¹H13.18s-Os–CH (carbyne)
¹H8.68s-Aromatic CH
¹H7.84d3.1Aromatic CH
¹³C207.2td12.5, 5.0Metal-bound Carbyne C
¹³C199.9dt25.2, 6.2Metal-bound C
¹³C15.0s-Alkyl CH₃

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and molecular weight of synthesized carbolong complexes. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by comparing the experimental mass-to-charge ratio (m/z) with calculated values for potential compositions xmu.edu.cnxmu.edu.cnxmu.edu.cnchinesechemsoc.org. The isotopic patterns observed in the mass spectrum also serve as a fingerprint for the compound, further validating its identity. Fragmentation patterns obtained from HRMS can also offer additional structural insights, revealing characteristic fragments that correspond to substructures within the carbolong framework. For example, HRMS has been used to confirm the formation of metallapentalenoxazetes and other carbolong derivatives xmu.edu.cnchinesechemsoc.org.

Table 2: Representative HRMS Data for a Hypothetical Carbolong Complex

Ion TypeMeasured m/zCalculated m/zElemental Composition (Example)
Molecular Ion1144.24311144.2409C₅₂H₄₆OsP₂Cl₂
[M+H]⁺1035.25321035.2510C₅₂H₄₇IrO₆P₂

Crystallographic Studies

Once the atomic coordinates are determined from X-ray diffraction, precise bond lengths and angles can be calculated. These parameters provide critical insights into the nature of chemical bonding within the carbolong framework. For example, C–C bond lengths in conjugated systems can indicate the degree of π-electron delocalization; values close to that of benzene (B151609) (1.396 Å) suggest aromatic character acs.orgxmu.edu.cn. Metal-carbon bond lengths are indicative of bond order and strength, and deviations from typical values can highlight strain or unusual bonding interactions xmu.edu.cnchinesechemsoc.org. The bond angle around a carbyne carbon, for instance, can be significantly distorted in strained cyclic systems, such as the 129.5° angle observed in an osmapentalyne, which is the smallest observed for a carbyne carbon acs.orgxmu.edu.cn. Analysis of these geometric parameters helps to understand the electronic structure and stability of the carbolong complexes.

Table 3: Representative Bond Lengths and Angles in Carbolong Frameworks (Å, °)

Bond/AngleLength/ValueDescription
C–C (in fused rings)1.377–1.402Indicative of delocalized π-system
Os≡C (in 5MR)1.845Metal-carbon triple bond in a strained ring
Os–C (single)2.063Metal-carbon single bond in a fused system
Os–C–C (carbyne)129.5Smallest observed bond angle around carbyne carbon
Ir–C (in pentalene)2.056–2.081Metal-carbon bonds in a planar metallacycle

The planarity of carbolong complexes is a key feature influencing their electronic properties, particularly aromaticity. X-ray diffraction data allows for the calculation of deviations from ideal planes. For example, the fused five-membered rings in osmapentalynes are reported to be almost coplanar acs.orgxmu.edu.cn. In other carbolong structures, the mean deviation of atoms from a least-squares plane can quantify the degree of planarity, which is essential for effective π-electron delocalization required for aromaticity chinesechemsoc.orgxmu.edu.cnnih.gov. Aromaticity in these systems is often assessed by a combination of experimental data (like bond length equalization and planarity) and theoretical calculations (such as NICS values or isomerization stabilization energies) acs.orgxmu.edu.cnxmu.edu.cn. The observation of planar conjugated systems with delocalized π-electrons, satisfying Hückel's rule (4n+2 π electrons), strongly suggests aromatic character in many carbolong complexes acs.orgxmu.edu.cncoconote.applibretexts.org.

Compound List

Carbolong 2

Reactivity Investigations of Carbolong Complexes

Studies on Fundamental Reaction Pathways

The reactivity of Carbolong 2 and its analogues is a subject of intensive research, revealing novel transformations and reaction paradigms. These studies have illuminated the ambiphilic nature of the metal-carbon triple bond and its propensity to engage in various cycloaddition and cyclization cascades.

Metal-Carbon Triple Bond Shift Reactions

A noteworthy characteristic of metallapentalyne systems, the foundational structure of many carbolong complexes, is the ability of the metal-carbon triple bond to shift its position within the fused five-membered rings. acs.org For instance, upon treatment of osmapentalynes with HBF₄·H₂O, a shift in the Os≡C triple bond is observed. acs.org This transformation is thought to proceed through a 16-electron metallapentalene intermediate. xmu.edu.cn

Further insight into this phenomenon was gained by treating an osmapentalyne with deuterated acetic acid, which resulted in the deuterium (B1214612) atom attaching to the carbyne carbon. acs.org This outcome suggests that the carbyne carbon exhibits nucleophilic character, a key factor driving the triple bond migration. acs.org

Cycloaddition Reactions (e.g., [2+2] and [2+2+2] with Alkynes)

Carbolong complexes display a rich cycloaddition chemistry, particularly with alkynes, providing pathways to more complex carbon frameworks. The reaction of a 7-carbon (7C) carbolong framework with alkynes can proceed via a [2+2] cycloaddition, a significant reaction as it represents one of the first examples of such a reaction involving a late transition metal carbyne. acs.org This reaction leads to the formation of a 9-carbon (9C) framework containing both a metallapentalene and a metallacyclobutadiene unit, thereby stabilizing two classically antiaromatic structures within the same molecule. acs.orgxmu.edu.cn

Furthermore, the construction of an 11-carbon (11C) framework has been achieved through a [2+2+2] cycloaddition reaction. acs.org In this process, a specific osmapentalyne, more reactive due to a smaller bond angle around the carbyne carbon, reacts with two alkyne molecules. acs.org This reaction underscores the potential of carbolong complexes in synthesizing extended, planar polycyclic systems. acs.orgxmu.edu.cn

Cascade Cyclization Reactions with Ambident Nucleophiles

The electrophilic nature of the carbyne carbon in certain carbolong complexes makes it susceptible to attack by nucleophiles, initiating cascade cyclization reactions. When reacting with ambident nucleophiles, which possess two or more reactive centers, intricate polycyclic aromatic systems can be constructed. For example, the reaction of osmapentalyne with arylamines in the presence of a base leads to osmium-bridged polycyclic aromatic complexes. acs.org This transformation is initiated by the nucleophilic attack of the amine on the metal carbyne, followed by a C-H oxidative addition, resulting in a fused ring system. acs.org

Nucleophilic Attack and C-H Activation Processes

The carbyne carbon of the 7C carbolong framework exhibits a fascinating dual reactivity, capable of reacting with both nucleophilic and electrophilic reagents. acs.orgxmu.edu.cn Nucleophilic attack on the carbyne carbon is a key step in the formation of various polycyclic aromatic complexes. acs.org This initial attack is often followed by intramolecular C-H activation, a process where a carbon-hydrogen bond is cleaved and a new metal-carbon bond is formed. nih.gov For example, the reaction of osmapentalyne with arylamines proceeds via an initial nucleophilic attack followed by a C-H oxidative addition. acs.org This sequence of nucleophilic attack and C-H activation provides a powerful strategy for the synthesis of complex, metal-bridged aromatic systems. acs.org

Formal [3+1] Cycloaddition Reactions of Metalla-Azirines

An innovative approach to synthesizing novel carbolong complexes involves the formal [3+1] cycloaddition of metalla-azirines with terminal alkynes. chinesechemsoc.org This unprecedented reaction utilizes a fused metalla-azirine, synthesized from a metallapentalyne, as a three-atom building block. chinesechemsoc.org The reaction with a terminal alkyne results in the formation of a four-membered osmacycle, where a carbon atom from the alkyne is incorporated into the new ring. chinesechemsoc.org This method provides a direct route to planar CCCCX-type (where X can be N, O, or S) pentadentate carbolong complexes, which are rare examples of molecules with four π-conjugated fused rings assembled around a single bridgehead atom. chinesechemsoc.org

Reactant 1Reactant 2Reaction TypeProductRef.
Fused Metalla-azirineTerminal Alkyne[3+1] CycloadditionPlanar CCCCX-type pentadentate carbolong complex chinesechemsoc.org

Ligand Exchange and Derivatization Reactivity

The reactivity of carbolong complexes is not limited to the carbon framework; the ligands attached to the metal center also play a crucial role and can be readily exchanged or derivatized. This allows for the fine-tuning of the electronic and steric properties of the complex. For instance, in related irida-carbolong complexes, labile acetonitrile (B52724) ligands can be sequentially substituted by a variety of other ligands, including carbon monoxide (CO), phosphines (PMe₃), and bidentate ligands like 2,2'-bipyridine. researchgate.net This ligand exchange chemistry is crucial for modifying the properties and reactivity of the carbolong complex and for introducing new functionalities. researchgate.net The ability to alter the coordination sphere of the metal center opens up avenues for developing new catalysts and functional materials based on the carbolong scaffold. nih.gov

Reactivity in the Context of Transition Metal Catalysis

Detailed investigations into the catalytic applications of this compound are not substantially documented in available literature. The general reactivity of alkynyl compounds in transition metal-catalyzed reactions is a well-established field, covering a wide array of transformations. However, the specific contributions and mechanistic pathways involving this compound as a ligand or catalyst precursor are yet to be thoroughly reported.

Due to the absence of specific research data on the catalytic applications of this compound, the following data tables could not be populated with experimental results. They are presented as a framework for future research findings.

Table 1: Hypothetical Cross-Coupling Reactions Catalyzed by a this compound-Metal Complex

Entry Aryl Halide Coupling Partner Catalyst Loading (mol%) Solvent Temp (°C) Yield (%)
1
2

Table 2: Hypothetical C-H Activation Reactions Utilizing a this compound-Based Catalyst

Entry Substrate Reagent Catalyst System Solvent Time (h) Yield (%)
1
2

Table 3: Hypothetical Carbonylation Reactions Mediated by this compound Complexes

Entry Substrate CO Pressure (atm) Catalyst Additive Solvent Product Yield (%)
1
2

Further research and publication of experimental data are necessary to fully understand the potential of this compound as a transformative tool in transition metal catalysis. The unique structural and electronic properties of this compound suggest that it could offer novel reactivity and selectivity in a variety of catalytic processes, but empirical evidence is required to substantiate this potential.

Theoretical and Computational Studies of Carbolong Complexes

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the study of carbolong complexes. Its balance of computational cost and accuracy makes it well-suited for these relatively large, metal-containing systems. DFT calculations have been instrumental in corroborating experimental findings and predicting new properties and reactions.

A defining feature of many carbolong complexes is their aromaticity, which contributes significantly to their notable stability. DFT calculations are crucial for quantifying this property. Aromaticity in these systems is assessed using several computational metrics, including Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).

NICS values are calculated at specific points in space (e.g., in the center of a ring) to probe the induced magnetic field. Negative NICS values are indicative of diatropic ring currents, a hallmark of aromaticity, while positive values suggest antiaromaticity. For carbolong complexes like osmapentalyne, NICS calculations have confirmed the aromatic character of the metallacycles.

Aromatic Stabilization Energy (ASE) provides a quantitative measure of the energetic stabilization gained through cyclic electron delocalization. ASE is typically calculated using isodesmic or homodesmotic reactions, where the aromatic compound is compared to appropriate non-aromatic reference molecules. DFT calculations have shown that the metal fragment in carbolong complexes not only relieves ring strain but also transforms the antiaromatic character of the parent organic pentalene (B1231599) ligand into significant aromaticity in the resulting metallapentalene. For instance, ruthenapentalyne's stability is enhanced by its inherent aromatic nature as suggested by DFT calculations researchgate.net.

Table 1: Selected DFT-Calculated Aromaticity Indices for Representative Carbolong Complexes

Complex Type Method Calculated Index Value Indication
Osmapentalene NICS(1)zz NICS Negative values Aromatic
Ruthenapentalyne ASE ASE Favorable (kcal/mol) Aromatic Stabilization

Note: Specific numerical values for NICS and ASE can vary depending on the computational method and basis set used.

The bonding in carbolong complexes is unique, featuring multiple metal-carbon (M-C) σ bonds within a planar, conjugated framework. DFT calculations have been employed to elucidate the nature of these bonds. Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are common methods used to characterize the M-C interactions.

The electronic structure of carbolong complexes is characterized by extensive delocalization arising from the interaction between the metal d-orbitals and the p-orbitals of the carbon chain. This dπ-pπ conjugation is fundamental to their aromaticity and unique photophysical properties.

DFT has proven to be an invaluable tool for mapping out the potential energy surfaces of reactions involving carbolong complexes. By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to predict the most likely reaction pathways and to understand the factors that control reactivity.

For example, DFT calculations have been used to study the ambiphilic reactivity of the carbyne carbon in some carbolong complexes, which can react with both nucleophiles and electrophiles researchgate.net. Theoretical studies have also shed light on cycloaddition reactions, predicting reaction barriers and product stabilities researchgate.net. The calculated reaction energetics often show good agreement with experimental observations, providing strong support for the proposed mechanisms.

Table 2: Representative DFT-Calculated Reaction Energetics

Reaction Type Complex Computational Method Calculated Parameter Finding
Cycloaddition Osmapentalyne + Alkyne DFT Activation Energy Predicts feasibility of [2+2] cycloaddition

Computational Modeling of Photophysical Processes

The extended dπ-pπ conjugated systems in carbolong complexes give rise to interesting photophysical properties, including strong absorption of light and, in some cases, fluorescence. Computational modeling is essential for understanding the electronic transitions that govern these processes.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to simulate the electronic absorption and emission spectra of carbolong complexes. TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks.

Simulated spectra can be compared directly with experimental UV-Vis absorption spectra to assign the observed electronic transitions. For example, the intense absorptions in the visible region for many carbolong complexes are typically assigned to π-π* transitions within the conjugated system, often with significant metal-to-ligand charge transfer (MLCT) character. The involvement of the metal d-orbitals often leads to broad and strong absorption bands that can extend into the near-infrared (NIR) region nih.gov. Computational studies have also been used to investigate the large Stokes shifts and aggregation-induced emission enhancement observed in some osmapentalynes researchgate.net.

Table 3: Summary of Compounds Mentioned

Compound Name
Carbolong 2
Osmapentalyne
Ruthenapentalyne
Metallapentalene
Diaza-osmapentalenes

Studies on Aggregation-Induced Emission (AIE) Mechanisms

The phenomenon of aggregation-induced emission (AIE) is a fascinating area of photophysics where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. While the broader class of Carbolong complexes has been noted for its diverse photophysical properties, including near-infrared emission, specific theoretical and computational studies on the AIE mechanism of this compound, an 8C carbolong complex, remain a developing area of research.

General theoretical principles suggest that the AIE effect in organometallic complexes like this compound is likely governed by the restriction of intramolecular motions (RIM) upon aggregation. In dilute solutions, the molecule can undergo various vibrational and rotational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state, these motions are physically hindered, blocking the non-radiative channels and promoting radiative decay in the form of fluorescence.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for modeling the electronic transitions and potential energy surfaces of this compound in both its isolated and aggregated forms. These calculations can help to identify the specific low-frequency motions that are responsible for non-radiative decay and to demonstrate how these are restricted in a packed environment.

Molecular dynamics (MD) simulations can further provide insights into the aggregation process itself, showing how individual this compound molecules arrange themselves in a cluster and how this packing restricts the key intramolecular motions. By simulating the system in different solvent environments, from good to poor, it is possible to model the transition from a freely moving molecule to a restricted aggregate and to correlate this with the onset of emission.

While detailed computational data specifically for this compound's AIE mechanism is not extensively available in the public domain, the table below outlines the typical parameters that would be investigated in such a study.

Computational MethodInvestigated PropertyExpected Outcome for AIE in this compound
DFT/TD-DFTExcited state energies and oscillator strengthsHigher oscillator strength in the aggregated state compared to the isolated molecule, indicating a more favorable radiative decay.
DFT/TD-DFTPotential energy surfaces of excited statesIdentification of conical intersections or low-energy pathways for non-radiative decay that are less accessible in the aggregate.
Molecular Dynamics (MD)Torsional angles and vibrational modesReduced fluctuations and amplitudes of specific intramolecular motions (e.g., phenyl group rotations) in the aggregated state.
Quantum Mechanics/Molecular Mechanics (QM/MM)Environmental effects on electronic structureAnalysis of how intermolecular interactions (e.g., π-π stacking, C-H···π interactions) in the aggregate influence the electronic properties and restrict motion.

Theoretical Approaches to Interface Interactions in Material Applications

The potential use of this compound in material applications, such as in organic electronics or sensing, necessitates a thorough understanding of its behavior at interfaces with other materials (e.g., semiconductors, metallic electrodes, or polymers). Theoretical and computational approaches are vital for predicting and analyzing these interactions at the molecular level.

DFT calculations can be employed to model the interface between a single layer or a small cluster of this compound molecules and a substrate material. These calculations can determine the optimal adsorption geometry, the binding energy, and the nature of the intermolecular forces at play. This information is critical for understanding the stability and morphology of thin films of this compound.

Furthermore, these computational models can elucidate the electronic interactions at the interface, such as charge transfer and the alignment of energy levels (HOMO and LUMO). This is particularly important for applications in organic solar cells or light-emitting diodes, where efficient charge injection and transport across interfaces are paramount.

Molecular dynamics simulations can be used to study the larger-scale morphology and dynamics of this compound films on different substrates. These simulations can predict how the molecules will pack and orient themselves, which in turn affects the bulk properties of the material. For instance, the degree of ordering and the orientation of the π-conjugated systems relative to the substrate can significantly impact charge mobility.

The following table summarizes the key theoretical approaches and their relevance to studying the interface interactions of this compound.

Theoretical ApproachInvestigated ParameterSignificance for Material Applications
DFT (with periodic boundary conditions)Adsorption energy and geometryPredicts the stability and preferred orientation of this compound on a given substrate, influencing film growth and morphology.
DFTElectronic density of states and band alignmentDetermines the energy barriers for charge injection/extraction at the interface, crucial for the performance of electronic devices.
Non-covalent interaction (NCI) plotsNature of intermolecular forcesVisualizes and quantifies the weak interactions (van der Waals, π-π stacking) that govern the packing and stability of molecular films.
Molecular Dynamics (MD)Film morphology and orderingSimulates the self-assembly of this compound on a surface, providing insights into the long-range order and potential for anisotropic properties.

Mechanistic Elucidations in Carbolong Chemistry

The synthesis and reactivity of Carbolong complexes are intricately linked to specific mechanistic pathways, often involving reactive intermediates and concerted or stepwise cycloaddition reactions.

Role of Specific Intermediates in Synthesis (e.g., Metal Vinylidene)

A crucial intermediate frequently implicated in the formation of Carbolong frameworks is the metal vinylidene species . In the context of Carbolong synthesis, these intermediates are often generated from π-alkyne complexes through isomerization. For instance, in the reaction of metalla-azirines with terminal alkynes, a π-alkyne complex can isomerize to a metal-vinylidene η¹-complex chinesechemsoc.org. This vinylidene intermediate is highly reactive and can undergo subsequent nucleophilic attack, a key step in ring formation. For example, the nitrogen atom of the metalla-azirine ring can attack the α-carbon of the metal-vinylidene, initiating the construction of a new ring system that ultimately leads to the Carbolong structure chinesechemsoc.org. Similarly, in the formal [2+1] cycloadditions involving metallacyclopentadienes and alkynes, a metal vinylidene intermediate is proposed to form via alkyne coordination followed by hydrogen migration. The high acidity of the vinylidene proton in such complexes can promote deprotonation, yielding a cyclic metal vinylidene unit that participates in the subsequent cycloaddition xmu.edu.cn. Deuterium (B1214612) labeling experiments have provided experimental evidence supporting the involvement of metal vinylidene intermediates in these cycloaddition pathways xmu.edu.cnacs.orgresearchgate.net.

Detailed Analysis of Cycloaddition Mechanisms

Carbolong complexes are frequently assembled through various cycloaddition reactions, with formal [3+1] and [2+1] cycloadditions being particularly prominent.

The formal [3+1] cycloaddition mechanism is central to the synthesis of planar CCCCX-type pentadentate Carbolong complexes, often starting from metalla-azirine precursors chinesechemsoc.orgchinesechemsoc.org. This process typically involves the reaction of a metalla-azirine with a terminal alkyne. The mechanism is initiated by the formation of a π-alkyne complex, which then isomerizes to a metal-vinylidene intermediate chinesechemsoc.org. This vinylidene species then undergoes a nucleophilic attack by a heteroatom (like nitrogen) from the metalla-azirine ring onto the vinylidene's α-carbon. This step forms a four-membered ring, which subsequently rearranges and coordinates to yield the final tetracyclic Carbolong product chinesechemsoc.org. Density Functional Theory (DFT) calculations have confirmed the exergonic nature of this formal [3+1] cycloaddition pathway chinesechemsoc.org.

The formal [2+1] cycloaddition is another significant pathway, often observed in the reactions of metallacyclopentadienes with alkynes, leading to the formation of tetracyclic conjugated compounds xmu.edu.cnacs.org. This mechanism also typically proceeds via a metal vinylidene intermediate, which is formed after alkyne coordination and hydrogen migration. The subsequent addition of the vinylidene unit to the metallacyclopentadiene framework, often followed by bond formation and re-coordination, constructs the final product xmu.edu.cnacs.org.

Additionally, [2+2+2] cycloaddition reactions have been reported in the context of Carbolong chemistry, involving the reaction of late transition metal carbyne complexes with alkynes to construct complex polycyclic frameworks, such as an 11C-Carbolong system xmu.edu.cn.

Mechanistic Insights into Formal [3+1] Cycloaddition Reactions

The formal [3+1] cycloaddition in Carbolong chemistry typically involves a three-atom component (often derived from the alkyne and the vinylidene intermediate) reacting with a one-atom component (or vice versa, depending on the perspective). In the context of metalla-azirine chemistry, the alkyne, after conversion to a metal-vinylidene, acts as a key component that reacts with the metalla-azirine. The mechanism is characterized by the sequential assembly of these fragments, driven by the formation of stable conjugated ring systems. The process is initiated by the formation of a metal-vinylidene from the alkyne, which then undergoes nucleophilic addition to the metalla-azirine ring, leading to the formation of the Carbolong structure chinesechemsoc.orgchinesechemsoc.org. This pathway highlights the versatility of metal-vinylidene intermediates in constructing complex carbon frameworks.

Reaction Mechanism Studies Related to Catalytic Applications

Carbolong complexes, owing to their unique electronic structures and stability, are being explored for their potential in catalysis. While detailed mechanistic studies of Carbolong complexes as catalysts are still an emerging area, related metallaaromatic systems have demonstrated catalytic activity. For instance, certain Carbolong derivatives and related metallaaromatics have shown promise in catalyzing reactions such as the dehydrogenation of alcohols and the difunctionalization of unactivated alkenes acs.org. The high reactivity of some Carbolong complexes in solution, coupled with their excellent thermodynamic stability, suggests they could serve as robust catalytic species under various reaction conditions acs.org. Further research into the specific catalytic cycles, substrate activation, and product release mechanisms involving Carbolong complexes is an active area of investigation, aiming to leverage their unique structural features for novel catalytic transformations.

Data Table: Key Mechanistic Parameters in Carbolong Synthesis

ParameterValue (kcal/mol)Intermediate/ProcessReference
Activation Barrier for Vinylidene Formation8.8Isomerization of π-alkyne complex to metal-vinylidene chinesechemsoc.org
Exergonicity of [3+1] CycloadditionExergonicFormal [3+1] cycloaddition from vinylidene to product chinesechemsoc.org
Activation Enthalpy (Anthracene Extrusion)21.6 ± 0.3Anthracene extrusion from a precursor xmu.edu.cn
Activation Entropy (Anthracene Extrusion)-4.9 ± 0.8Anthracene extrusion from a precursor xmu.edu.cn

Compound List

Carbolong 1

Carbolong 2

Carbolong 3

Carbolong 4

Carbolong 5

Carbolong 9

Metalla-azirine (general class)

Metalla-pentalyne (general class)

Metalla-pentalene (general class)

Osmapentalyne (general class)

Metallafulvenallene (general class)

Metallaaromatics (general class)

Advanced Applications of Carbolong Complexes in Chemical Research

Catalysis Research Utilizing Carbolong Complexes

The versatile reactivity of carbolong complexes has established them as promising candidates for various catalytic applications, from organic synthesis to energy-related chemical transformations. nih.gov

Carbolong complexes have demonstrated significant potential in homogeneous catalysis. The reactivity of these complexes often centers around the metal-carbon bonds within their unique framework. For instance, the osmapentalyne carbyne complex can undergo a formal [2+2+2] cycloaddition reaction with alkynes. acs.orgxmu.edu.cn This transformation represents a rare example of such a reaction involving a late transition metal carbyne complex and highlights its capability to facilitate complex organic transformations like alkyne metathesis or polymerization. acs.orgxmu.edu.cn The ability of the carbolong framework to be modified both before and after synthesis allows for the creation of tailored functional molecules for specific catalytic processes. nih.gov

A significant breakthrough in the catalytic application of carbolong complexes is their use in the difunctionalization of unactivated alkenes. nih.govacs.org Researchers have developed a bimetallic Os-Cu carbolong complex that functions as a highly effective catalyst for these challenging reactions. nih.govacs.org This catalytic system enables the selective amino- and oxyselenation of unactivated aliphatic alkenes, producing complex difunctionalized products with high yields and selectivity. nih.govacs.org The catalytic efficacy is attributed to the cooperative effects between the osmium and copper centers and the stabilizing role of the metallaaromatic carbolong moiety on the reaction intermediates. nih.gov

Functionalized carbolong complexes have been effectively utilized in oxygen activation, a fundamental process in many chemical and biological reactions. nih.gov A specific "Carbolong peroxo complex" has been synthesized and identified for its role in these processes. nih.gov While detailed mechanisms are a subject of ongoing research, the existence of this stable peroxo derivative points to the ability of the carbolong framework to bind and activate molecular oxygen, paving the way for its use in selective oxidation catalysis. nih.gov

The catalytic activity of carbolong complexes extends to dehydrogenation reactions. nih.govacs.org Specifically, a carbolong peroxo complex has been shown to possess catalytic activity for the dehydrogenation of alcohols. nih.govacs.org This finding establishes carbolong complexes as a novel platform for designing catalysts for dehydrogenation processes, which are crucial in the synthesis of valuable chemicals and in the context of a hydrogen-based economy. nih.govacs.org

Optoelectronic and Photovoltaic Applications

The unique π-conjugated electronic structure of carbolong complexes makes them highly suitable for applications in optoelectronics and photovoltaics. nih.gov Their ability to transmit electrons and absorb light, sometimes into the near-infrared (NIR) region, is particularly advantageous. nih.gov

Carbolong complexes have been successfully developed as advanced materials for the electron transport layer (ETL) or cathode interfacial layer (CIL) in organic solar cells (OSCs), significantly enhancing device performance and stability. nih.gov Scientists have synthesized two notable alcohol-soluble derivatives: single-phenanthroline-carbolong (SPC) and double-phenanthroline-carbolong (DPC). nih.gov

Due to the strong electron-withdrawing properties and significant steric hindrance of the carbolong unit, these materials exhibit improved electronic properties compared to the standard CIL material, Bathocuproine (BCP). nih.gov When integrated into an organic solar cell based on a D18:L8-BO active layer, the DPC-based device achieved a power conversion efficiency (PCE) of 18.2%, which is superior to devices using SPC (17.8%) and the conventional BCP (17.4%). nih.gov The DPC layer also suppresses interfacial reactions with the non-fullerene acceptor, leading to remarkable device stability. nih.gov Furthermore, the superb stability of the DPC interface enabled its use in perovskite/organic tandem solar cells, which achieved a notable efficiency of 21.7%. nih.gov

The table below summarizes the performance of organic solar cells using different cathode interfacial layers.

Cathode Interfacial LayerVOC (V)JSC (mA cm-2)FF (%)PCE (%)
BCPN/AN/AN/A17.4
SPCN/AN/AN/A17.8
DPC0.90525.0980.118.2

Contributions to Organic Solar Cell (OSC) Performance Enhancement

The engineering of interfaces between different layers in an organic solar cell is a critical strategy for improving device efficiency and stability. Carbolong complexes have been successfully developed as highly efficient, alcohol-soluble cathode interfacial materials (CIMs).

In one notable study, two CIMs were synthesized by connecting a 1,10-phenanthroline (B135089) (Phen) core with one or two carbolong complexes, creating single-phenanthroline-carbolong (SPC) and double-phenanthroline-carbolong (DPC), respectively. nih.gov When incorporated into an organic solar cell based on a D18:L8-BO active layer, the device utilizing DPC as the CIM achieved a power conversion efficiency (PCE) of 18.2%. researchgate.net

The enhanced performance is attributed to several factors:

Optimized Energy Levels: Both SPC and DPC exhibit lower HOMO and LUMO energy levels compared to the commonly used CIM, bathocuproine (BCP), which is beneficial for electron transport. nih.gov

Enhanced Conductivity: The carbolong-based CIMs show improved electrical conductivity. nih.gov

Improved Interfacial Stability: The rigid, planar structure of the phenanthroline unit combined with the carbolong complex suppresses undesirable chemical reactions at the cathode interface, particularly with non-fullerene acceptors, leading to more stable devices. researchgate.netnih.gov

These properties facilitate carrier transport while simultaneously impeding carrier recombination, ultimately boosting the short-circuit current density (Jsc) and fill factor of the OSCs. researchgate.net

Integration into Perovskite Solar Cells (PSCs) for Efficiency Improvements

Carbolong complexes have demonstrated significant potential in enhancing the performance of inverted (p-i-n) perovskite solar cells, primarily through interfacial modification between the perovskite active layer and the C60 electron transport layer. xmu.edu.cnresearchgate.net A chemical manipulation strategy using a bridged carbolong derivative, identified as DCP, has led to remarkable improvements in both efficiency and stability. xmu.edu.cnresearchgate.net

By introducing a DCP modification layer, researchers constructed an electron-transfer bridge that enhances the interfacial interaction and accelerates electron transfer. xmu.edu.cnresearchgate.net This strategy yielded an impressive PCE of 25.80%. xmu.edu.cnresearchgate.net Furthermore, the operational stability of the devices was significantly improved; unsealed devices retained over 98% of their initial efficiency after 1400 hours of continuous operation under illumination. xmu.edu.cnresearchgate.net The thermal stability was also noteworthy, with the cells maintaining 93% of their initial efficiency after 2500 hours at 85°C in a nitrogen atmosphere. xmu.edu.cnresearchgate.net

The success of this approach was also demonstrated on a larger scale. A carbolong-modified mini-module with an active area of 25.25 cm² achieved a high efficiency of 20.72%. xmu.edu.cnresearchgate.net Another synthesized neutral carbolong derivative used as a cathode interlayer in p-i-n PSCs boosted the PCE to 22.65%. researchgate.net

Table 1: Performance of Carbolong-Modified Perovskite Solar Cells

ParameterValue (DCP-Modified Cell)Value (DCP-Modified Module)Reference
Power Conversion Efficiency (PCE)25.80%20.72% xmu.edu.cn, researchgate.net
Open-Circuit Voltage (Voc)1.19 V8.76 V xmu.edu.cn, researchgate.net
Fill Factor (FF)84.53%76.56% xmu.edu.cn, researchgate.net
Short-Circuit Current Density (Jsc)25.58 mA cm⁻²3.09 mA cm⁻² researchgate.net
Operational Stability>98% initial PCE after 1400hRobust operational stability xmu.edu.cn, researchgate.net
Thermal Stability93% initial PCE after 2500h at 85°CNot specified xmu.edu.cn, researchgate.net

Research on Interfacial Charge Transfer and Energy Level Alignment in Photovoltaics

The performance enhancements in both OSCs and PSCs are fundamentally linked to the ability of carbolong complexes to favorably modify interfacial energetics and charge carrier dynamics. nih.govxmu.edu.cnresearchgate.net The introduction of carbolong derivatives at the perovskite/C60 interface serves multiple functions.

Firstly, it optimizes the energy level alignment between the perovskite's conduction band and the C60 layer, creating a more efficient pathway for electron extraction. xmu.edu.cnresearchgate.netnih.gov This improved alignment helps to reduce the energy barrier for charge transport and minimizes voltage losses. xmu.edu.cnresearchgate.net

Secondly, the carbolong modification accelerates interfacial electron transfer while simultaneously suppressing non-radiative recombination. xmu.edu.cnresearchgate.net Non-radiative recombination is a major loss mechanism in solar cells, and its reduction leads to higher open-circuit voltage (Voc) and fill factor (FF). xmu.edu.cnresearchgate.net The carbolong complex effectively passivates surface defects on the perovskite film, which are common sites for recombination. researchgate.net

Finally, the unique structure of the carbolong complexes improves the electronic contact and physical adhesion at the interface. xmu.edu.cnresearchgate.net For instance, the triphenylphosphonium derived from the DCP molecule acts as a "paw" that catches the C60 layer through strong π-π stacking, ensuring a robust connection that facilitates charge transfer. researchgate.net

Research in Smart and Responsive Materials

The inherent photothermal properties of carbolong complexes, stemming from their strong absorption in the near-infrared (NIR) spectrum, make them ideal candidates for integration into smart and responsive materials. researchgate.netrsc.org This allows for the remote and spatially controlled activation of material properties using light.

Design of Near-Infrared (NIR) Responsive Polymers

Carbolong complexes are utilized as photothermal agents within polymer networks. researchgate.netrsc.org When irradiated with NIR light (e.g., 808 nm), the carbolong moieties efficiently absorb the light energy and convert it into localized heat. researchgate.netrsc.org This rapid and targeted heating provides a trigger mechanism for various physical or chemical changes within the polymer matrix. rsc.orgnih.gov This principle is the foundation for creating NIR-responsive self-healing systems and shape memory materials. rsc.orgrsc.org

Exploration in Self-Healing Polymer Systems

Researchers have successfully designed NIR-photothermally healable carbolong polyurethanes (CLPUs) by covalently embedding 12C-carbolong motifs into the polymer backbone. rsc.org These materials exhibit rapid and spatially precise self-healing capabilities.

When a scratch or crack is exposed to NIR light, the photothermal effect of the embedded carbolong complexes locally increases the temperature. rsc.org This heat accelerates the dissociation of physical interactions (like hydrogen bonds), melts crystalline domains within the polymer, and enhances polymer chain diffusion across the damaged interface, effectively healing the crack. rsc.org

Table 2: Properties of Carbolong-Based Self-Healing Polymers

PropertyObservationReference
Healing TriggerNear-Infrared (NIR) Light rsc.org
Healing Time<1 minute rsc.org
Repeatability>5 cycles rsc.org
Required Carbolong ContentAs low as 0.10 wt% rsc.org
MechanismPhotothermal effect induces dissociation of physical interactions and chain diffusion rsc.org

The efficiency of this healing process can be tuned by adjusting the concentration of the carbolong complex and the power of the NIR light source. rsc.org The versatility of carbolong chemistry opens avenues for designing a new class of light-controlled and light-powered self-healing materials. rsc.org

Investigations into Shape Memory Materials

The application of carbolong complexes has been extended to create advanced shape memory polymers (SMPs) that can be reconfigured optically. researchgate.netrsc.org Conventional SMPs are typically limited to a single, predetermined permanent shape. rsc.org By incorporating a photothermoresponsive carbolong complex into a novel polymer network—along with a semi-crystalline polymer chain and a radically exchangeable covalent bond—researchers have developed an SMP that overcomes this limitation. rsc.org

In this system, NIR light irradiation provides the stimulus. rsc.org The photothermal effect from the carbolong complex provides the heat necessary to trigger both the shape memory behavior (by heating the material above the transition temperature of the semi-crystalline polymer) and the network topological rearrangement (via the thermally responsive exchangeable covalent bond). rsc.org This dual-action response allows the material's permanent shape to be reconfigured, offering a significant advantage over traditional SMPs. researchgate.netrsc.org This strategy enables the creation of reconfigurable smart materials that can be manipulated remotely by light. rsc.org

While the chemical compound “Carbolong 2,” identified by the CAS number 2044201-31-0, is a recognized member of the innovative carbolong family of organometallic compounds, a comprehensive search of publicly available scientific literature reveals a notable absence of specific research dedicated to its advanced applications as outlined. The existing body of research primarily focuses on the broader class of "carbolong complexes," particularly those with different carbon chain lengths, such as 12C-carbolong systems.

Therefore, this article cannot be generated with a sole focus on "this compound" due to the lack of specific data and research findings in the requested areas of application. Information available for the broader carbolong family suggests potential in these fields, but extrapolating these findings to "this compound" without direct scientific evidence would not adhere to the required standards of scientific accuracy and specificity.

Further research and publication of studies specifically investigating the properties and applications of "this compound" are needed to provide the detailed, evidence-based content required for the requested article. At present, the scientific community has not published dedicated studies on "this compound" in the areas of photothermally healable polyurethanes, molecular electronics, specific biomedical research applications, or environmental applications for photothermal seawater desalination.

Advanced Optical Phenomena: Third-Order Nonlinear Optics (NLO) Investigations

Carbolong complexes, particularly those containing heavy transition metals like osmium, have been identified as promising materials for third-order nonlinear optics (NLO). Their extensive π-conjugated systems, coupled with the presence of the metal center, can lead to significant third-order NLO responses. The delocalization of d and p electrons within the organometallic ring structure is a key factor contributing to these properties. nih.gov

Theoretical investigations, such as those employing density functional theory (DFT), have been instrumental in elucidating the structure-property relationships that govern the NLO response of these materials. researchgate.netresearchgate.net A significant finding from these studies is the correlation between the aromaticity of the carbolong complex and the magnitude of its third-order NLO response. researchgate.netresearchgate.net It has been proposed that complexes with greater aromaticity exhibit a larger third-order NLO response. researchgate.netresearchgate.net This connection provides a rational design principle for the development of new, highly effective NLO materials based on these metal-bridged polycyclic frameworks. researchgate.net

The "Bucket Effect" has been identified as a mechanism that enhances the third-order NLO performance in these metal-heteroaromatic compounds. researchgate.net This effect, in conjunction with the inherent Craig-Möbius aromaticity of certain carbolong complexes, contributes to their high third-order NLO responses. nih.gov Research has shown that extending the planar conjugated system and introducing specific aromatic ligands can further augment the NLO response by facilitating local excitation within the plane and promoting organometallic ring-to-ligand charge transfer (RLCT). nih.gov

Detailed computational studies on a series of metal-bridged polycyclic aromatic complexes have provided quantitative predictions of their NLO properties. The static second hyperpolarizability (γ), a measure of the third-order NLO response, has been calculated for various carbolong-type structures. The results highlight the influence of the central metal atom on these properties.

Calculated Static Second Hyperpolarizability (γ) for Metal-Bridged Polycyclic Complexes researchgate.net
Complex (Metal Center)Calculated Static Second Hyperpolarizability (γ) (a.u.)
Fe-Complex102654
Re-Complex128965
Os-Complex145874
Ir-Complex169852

Contributions to Novel Synthetic Methodologies in Organic Chemistry

The study and application of carbolong complexes have contributed to the advancement of synthetic methodologies in organic chemistry in two primary ways: through the novel reactions developed for their own synthesis and through their use as catalysts in organic transformations.

The construction of the carbolong framework itself has led to the discovery and exploration of new chemical reactions. A notable example is the [2+2+2] cycloaddition of an alkyne with a late transition metal carbyne complex, which was realized during the formation of an 11C carbolong framework. xmu.edu.cnnih.gov This reaction represents a significant development in the field of cycloaddition chemistry and opens up possibilities for the catalysis of processes like alkyne metathesis and polymerization. xmu.edu.cnacs.org The synthesis of these complexes often involves the reaction of a metal complex with building blocks such as alkynes and allenes, leading to the formation of unique polycyclic aromatic systems. xmu.edu.cn

Beyond their synthesis, carbolong complexes have demonstrated utility as catalysts in organic reactions. jk-sci.com Their unique electronic environment and reactivity allow them to facilitate transformations that are otherwise challenging. For instance, a carbolong peroxo complex has been shown to be catalytically active in the dehydrogenation of alcohols. jk-sci.com Furthermore, a bimetallic carbolong complex has been successfully employed to catalyze the difunctionalization of unactivated alkenes. jk-sci.com These applications highlight the potential of carbolong complexes to serve as a new class of catalysts in homogeneous catalysis. jk-sci.com

The development of synthetic routes to carbolong complexes and their subsequent use in catalysis represent a synergistic contribution to organic chemistry. The novel reactions employed in their synthesis expand the toolkit of synthetic chemists, while their catalytic applications provide new pathways for the efficient construction of complex organic molecules.

Contributions of Carbolong Complexes to Synthetic Methodologies
Area of ContributionSpecific Example/ApplicationSignificance
Novel Reaction Development[2+2+2] cycloaddition of alkynes with a metal carbyne complex during the synthesis of an 11C carbolong framework. xmu.edu.cnnih.govFirst example of this type of cycloaddition with a late transition metal carbyne, with potential applications in alkyne metathesis and polymerization. xmu.edu.cn
Homogeneous CatalysisA carbolong peroxo complex catalyzes the dehydrogenation of alcohols. jk-sci.comDemonstrates the potential of carbolong complexes as catalysts for oxidation reactions.
Homogeneous CatalysisA bimetallic carbolong complex catalyzes the difunctionalization of unactivated alkenes. jk-sci.comProvides a new catalytic approach for the functionalization of simple olefins.

Future Research Directions in Carbolong Chemistry

Expanding the Scope of Carbolong Complex Synthesis

The continued advancement of carbolong chemistry hinges on the development of new and more efficient synthetic methodologies to create a wider diversity of complex structures.

Key Future Directions:

Diversification of Metal Centers: While osmium and ruthenium have been central to early carbolong complexes, future work will involve incorporating a broader range of transition metals. xmu.edu.cn Theoretical calculations suggest that stable carbolong complexes with early-transition metals are feasible, opening intriguing possibilities for tuning the electronic and catalytic properties of these molecules. xmu.edu.cn

Heteroatom-Containing Frameworks: The synthesis of frameworks like aza-osmapentalene has demonstrated the viability of incorporating heteroatoms (such as nitrogen) into the carbolong backbone. acs.orgxmu.edu.cn A major future direction will be the deliberate and systematic synthesis of a wider array of hetero-carbolong complexes, which could introduce novel functionalities and reactivity patterns. rsc.orgnih.gov

Novel Assembly Strategies: The development of one-pot synthesis methods using multiyne chains (carbolongs) represents a significant step towards more efficient construction of these complex molecules. xmu.edu.cnjk-sci.com Future research will likely focus on refining these methods and exploring new self-assembly strategies to build increasingly complex and larger polycyclic aromatic systems, potentially leading to metalla-nanographene structures. xmu.edu.cn

Deeper Exploration of Reactivity and Mechanistic Pathways

Understanding the intricate reaction mechanisms of carbolong complexes is crucial for controlling their transformations and designing new catalytic applications. The unique electronic structure of these complexes often leads to unprecedented reactivity.

Key Future Directions:

Mechanistic Studies of Cycloadditions: Reactions like the [2+2+2] cycloaddition of alkynes with the metal-carbyne bond in 7C frameworks are mechanistically fascinating and suggest potential for catalysis. acs.orgxmu.edu.cn Detailed kinetic and computational studies are needed to fully elucidate these pathways, which could lead to the development of new catalysts for alkyne metathesis or polymerization. acs.orgxmu.edu.cnmdpi.com

Ambiphilic Reactivity: The carbyne carbon in some carbolong frameworks exhibits "chameleonic" or ambiphilic reactivity, reacting with both nucleophiles and electrophiles. xmu.edu.cnnih.gov A deeper mechanistic investigation into what controls this switch in reactivity will be a key area of exploration, potentially through trapping reactive intermediates and detailed spectroscopic analysis. xmu.edu.cnnih.gov

Controlled Framework Transformations: The ability to convert one carbolong framework into another, such as the conversion of an 8C complex into a 12C complex through the addition of alkynes or allenes, is a powerful synthetic tool. xmu.edu.cn Future research will focus on understanding the mechanisms driving these transformations to achieve greater control and predictability in synthesizing larger, more complex carbolong structures. nih.gov

Advanced Computational Studies for Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has already played a vital role in understanding the stability, aromaticity, and reactivity of carbolong complexes. xmu.edu.cnxmu.edu.cn The next generation of computational tools will shift from explanation to prediction, guiding synthetic efforts toward molecules with targeted functions.

Key Future Directions:

Predictive Modeling of Electronic and Optical Properties: As the library of known carbolong complexes grows, machine learning algorithms can be trained on experimental and DFT-calculated data to predict the properties of novel, yet-to-be-synthesized structures. researchgate.netmdpi.com This will accelerate the discovery of complexes with specific absorption/emission spectra for applications in light-energy conversion or as NIR-responsive materials. jk-sci.comrsc.org

Designing Catalytic Activity: Advanced computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to model potential catalytic cycles involving carbolong complexes. nih.gov This will enable the in-silico design of catalysts with enhanced activity and selectivity for specific organic transformations, such as carbon-heteroatom bond formation. nih.gov

Exploring Reaction Landscapes: Computational tools can map out the complex potential energy surfaces of carbolong reactions. nih.gov This allows for the prediction of reaction kinetics, the identification of key intermediates and transition states, and a deeper understanding of selectivity, guiding the rational design of new synthetic pathways. nih.govnih.gov

Table 1: Summary of Carbolong Frameworks and Synthetic Insights
FrameworkKey Synthetic StrategyNotable FeatureReference
7C (Metallapentalyne)Reaction of a metal complex with one equivalent of alkyne.First example of a metal-carbon triple bond within a five-membered ring. xmu.edu.cnnih.gov
8CReaction with allenes or addition of one carbon (e.g., isocyanide) to a 7C framework.Observation of σ-aromaticity in an unsaturated system. acs.orgxmu.edu.cnnih.gov
9C[2+2] cycloaddition of alkynes with a 7C framework.Simultaneous stabilization of antiaromatic cyclobutadiene (B73232) and pentalene (B1231599) units. acs.orgxmu.edu.cnxmu.edu.cn
10CReaction of 8C complex with one equivalent of alkyne.Planar, fused three five-membered ring system. xmu.edu.cnxmu.edu.cn
11C[2+2+2] cycloaddition of alkynes with a 7C framework.First example of [2+2+2] cycloaddition for a late transition metal carbyne. acs.orgxmu.edu.cnnih.gov
12CAddition of two equivalents of alkynes or allenes to an 8C framework.Represents the highest carbon coordination number for a metal in a planar geometry. acs.orgxmu.edu.cnxmu.edu.cn

Development of Carbolong-Based Materials for Emerging Technologies

The unique combination of high stability, rich reactivity, and intriguing photophysical properties makes carbolong complexes highly promising candidates for a range of advanced materials. acs.orgnih.gov Future research will focus on translating these fundamental properties into functional devices and systems.

Key Future Directions:

Q & A

Q. What experimental conditions are critical for reproducible synthesis of Carbolong 2, and how can researchers optimize them?

  • Methodological Answer : Reproducible synthesis requires strict control of variables such as reaction temperature, solvent purity, catalyst ratios, and inert atmosphere conditions. For example, thermogravimetric analysis (TGA) can monitor decomposition thresholds, while nuclear magnetic resonance (NMR) spectroscopy ensures intermediate stability. Experimental protocols should follow reproducibility guidelines, including detailed documentation of reagent sources, equipment calibration, and step-by-step reaction monitoring . For optimization, employ Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., temperature gradients, stoichiometric ratios) and analyze outcomes using multivariate regression .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : X-ray crystallography is essential for resolving molecular geometry, while UV-Vis and fluorescence spectroscopy elucidate electronic transitions. Pair these with computational methods like Density Functional Theory (DFT) to validate experimental data. For purity assessment, use High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. Ensure characterization aligns with standards for new compounds, including full spectral data deposition in supplementary materials .

How should researchers formulate hypothesis-driven questions to explore this compound’s reactivity in novel environments?

  • Methodological Answer : Begin with a literature review to identify gaps (e.g., unexplored solvent systems or catalytic applications). Frame hypotheses using the PICO(T) framework: Population (this compound), Intervention (exposure to X condition), Comparison (baseline reactivity), Outcome (measured property), and Time (reaction duration). For example: “Does this compound exhibit enhanced catalytic efficiency in aqueous vs. nonpolar solvents under 72-hour illumination?” .

Advanced Research Questions

Q. What experimental designs are recommended to isolate this compound’s catalytic mechanisms from competing side reactions?

  • Methodological Answer : Use controlled kinetic studies with isotopic labeling (e.g., deuterated substrates) to track reaction pathways. Incorporate in situ Fourier-Transform Infrared (FTIR) spectroscopy to detect transient intermediates. To mitigate side reactions, employ scavenger reagents or compartmentalized reactor designs. Statistical models like ANOVA can differentiate primary catalytic effects from noise .

Q. How can researchers resolve contradictions in published data on this compound’s stability under oxidative conditions?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify methodological inconsistencies (e.g., differing oxygen partial pressures or measurement techniques). Replicate key experiments with standardized protocols, and use sensitivity analysis to quantify uncertainty sources. Cross-validate results with synchrotron-based X-ray Absorption Spectroscopy (XAS) to probe oxidation states .

Q. What strategies enable interdisciplinary integration of this compound’s properties into materials science or biomedical applications?

  • Methodological Answer : Collaborate with domain experts to define application-specific performance metrics (e.g., photostability for solar cells or biocompatibility for drug delivery). Use combinatorial screening to test this compound derivatives in hybrid systems (e.g., polymer matrices or nanoparticle composites). Publish negative results to guide future interdisciplinary efforts .

Data Analysis & Interpretation

Q. How should researchers statistically validate this compound’s structure-activity relationships when datasets are limited?

  • Methodological Answer : Apply Bayesian inference to estimate confidence intervals for small datasets. Use bootstrapping to assess parameter robustness. For multivariate correlations, employ Partial Least Squares Regression (PLSR) to reduce dimensionality and avoid overfitting .

Q. What frameworks are effective for reconciling computational predictions with experimental observations of this compound’s behavior?

  • Methodological Answer : Adopt a tiered validation approach: Compare DFT-predicted bond lengths with crystallographic data, then refine models using Molecular Dynamics (MD) simulations under experimental conditions. Publish computational parameters (e.g., basis sets, convergence criteria) to enable reproducibility .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical data sharing and attribution in collaborative this compound studies?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles: Deposit raw spectra, crystallographic files, and computational scripts in trusted repositories (e.g., Zenodo). Cite prior work exhaustively, and document contributions via CRediT (Contributor Roles Taxonomy) in publications .

Q. What protocols mitigate bias in peer review of this compound research with controversial findings?

  • Methodological Answer :
    Implement double-blind review processes and pre-register studies to reduce confirmation bias. Share replication datasets openly and invite third-party validation through platforms like PubPeer. Address conflicting evidence transparently in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.